6-Bromo-5-fluoro-3-methyl-1H-indazole is a chemical compound belonging to the indazole family, characterized by its fused nitrogen-containing heterocyclic ring. The molecular formula of this compound is C_8H_7BrF_N_2, with a molecular weight of approximately 229.05 g/mol. This compound exhibits unique chemical properties due to the presence of bromine and fluorine substituents, along with a methyl group, making it significant in various scientific applications, particularly in medicinal chemistry.
6-Bromo-5-fluoro-3-methyl-1H-indazole can be synthesized through multiple methods, which often involve bromination and cyclization reactions. It is classified as a heterocyclic organic compound, specifically an indazole derivative. Indazoles are known for their diverse biological activities, including potential anticancer and antimicrobial properties.
The synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indazole can be achieved through various methodologies:
These methods highlight the efficiency and adaptability of synthetic routes for producing 6-Bromo-5-fluoro-3-methyl-1H-indazole, with yields often exceeding 70% under optimized conditions.
6-Bromo-5-fluoro-3-methyl-1H-indazole participates in various chemical reactions due to its functional groups:
These reactions underline the versatility of 6-Bromo-5-fluoro-3-methyl-1H-indazole in organic synthesis.
The mechanism of action of 6-Bromo-5-fluoro-3-methyl-1H-indazole primarily involves its interaction with biological targets:
These mechanisms highlight its potential therapeutic applications in treating diseases linked to these biological processes.
The physical properties of 6-Bromo-5-fluoro-3-methyl-1H-indazole include:
Chemical properties include:
Relevant data indicate that its melting point ranges between 120–130 °C, contributing to its stability under standard laboratory conditions.
6-Bromo-5-fluoro-3-methyl-1H-indazole has several applications in scientific research:
These applications underscore the significance of 6-Bromo-5-fluoro-3-methyl-1H-indazole in both academic research and pharmaceutical development.
Regioselective halogenation is critical for introducing bromine and fluorine at specific positions on the indazole scaffold. The synthesis typically begins with halogenated aniline precursors, where direct electrophilic bromination requires precise control to avoid polyhalogenation. A patented approach utilizes N-bromosuccinimide (NBS) in acetic acid at 0-5°C to selectively brominate 4-fluoro-2-methylaniline at the ortho position relative to the fluorine atom, achieving regioselectivities >85% [2]. This specificity arises from fluorine's strong directing effects and the methyl group's steric influence. For simultaneous halogen introduction, diazotization of 3-fluoro-2-methylaniline followed by Sandmeyer bromination provides an alternative pathway, though this method requires careful handling of diazonium intermediates [2]. Temperature control proves essential, as reactions exceeding 10°C significantly increase dibromo impurities.
Table 1: Halogenation Reagents and Regioselectivity Comparison
Reagent System | Temperature (°C) | Regioselectivity (%) | Major Byproduct |
---|---|---|---|
NBS/AcOH | 0-5 | >85% | Dibromo derivatives |
Br₂/CCl₄ | 25 | 60-65% | Dibromo derivatives |
CuBr₂/Diazonium salt | -5 to 0 | 75-80% | Dehalogenated compounds |
Cyclization of halogenated phenylhydrazines represents the most efficient route to the indazole core. The Japp-Klingemann reaction adapted for this synthesis involves coupling in situ-generated aryldiazonium salts with ethyl acetoacetate, followed by acid-catalyzed cyclodehydration. This method yields the 3-methylindazole scaffold directly but requires strict pH control during cyclization to prevent decomposition [2] [5]. Alternative ring-closure approaches employ transition metal catalysis, where copper(I) iodide in DMF facilitates intramolecular C-N bond formation at 110°C, converting hydrazone intermediates to indazoles with 70-75% yields [5]. A significant challenge remains the regiochemical control of N-H tautomerism, as 1H-indazole formation is preferred over 2H-indazole isomers under acidic conditions (pH 4-5). This preference is confirmed by LCMS analysis showing >95% 1H-regioisomer formation when cyclization occurs below 80°C [1] [6].
Table 2: Cyclization Methods and Efficiency
Method | Conditions | Yield (%) | 1H:2H Indazole Ratio |
---|---|---|---|
Acid-catalyzed | H₂SO₄, EtOH, reflux | 65-70 | 95:5 |
Cu(I)-catalyzed | CuI, DMF, 110°C | 70-75 | 90:10 |
Microwave-assisted | 150°C, 20 min | 80-85 | 97:3 |
Palladium-catalyzed methods enable efficient construction of the indazole ring under milder conditions. Buchwald-Hartwig amination protocols using Pd₂(dba)₃/XPhos catalytic systems facilitate the cyclization of ortho-halogenated hydrazones at 90°C in toluene, reducing reaction times to 2-4 hours compared to 12-24 hours in copper-mediated processes [5]. The choice of ligand significantly impacts yield, with XPhos providing superior results over SPhos or triphenylphosphine (>15% yield increase). For late-stage functionalization, Suzuki-Miyaura cross-coupling on preformed 6-bromoindazoles allows introduction of aryl/heteroaryl groups at C6 while preserving the fluorine atom at C5. This chemoselectivity is attributed to fluorine's lower reactivity toward oxidative addition compared to bromine [8]. Catalyst poisoning studies indicate that the 3-methyl group slightly enhances catalytic efficiency by reducing coordination of nitrogen atoms to palladium.
Solid-phase synthesis offers distinct advantages for parallel indazole library generation but faces limitations in scalability. Using Wang resin-linked hydrazones, researchers achieve 80-85% purity for 6-bromo-5-fluoro-3-methyl-1H-indazole after cleavage with TFA/DCM. However, the method suffers from moderate yields (50-60%) due to incomplete cyclization on solid support and significant resin degradation during high-temperature steps [5]. In contrast, solution-phase synthesis enables kilogram-scale production through optimized crystallization protocols. Ethanol/water (3:1 v/v) crystallization effectively removes regiochemical impurities, yielding pharmaceutical-grade material (>99% purity by HPLC) suitable for API manufacturing [1] [6]. While solid-phase methods generate 50-100 derivatives weekly for SAR studies, solution-phase remains superior for producing bulk quantities, with SynHet reporting batch sizes up to 5 kg with ≤1 week delivery times [1]. The solution-phase approach also accommodates diverse analytical validations (NMR, HPLC, GC-MS) more readily, ensuring rigorous quality control.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: